molecular formula C18H18BrNO3 B2592524 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid CAS No. 1169951-27-2

4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid

Cat. No.: B2592524
CAS No.: 1169951-27-2
M. Wt: 376.25
InChI Key: JOQRKLHXGODAHS-UHFFFAOYSA-N
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Description

4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid is an organic compound that features a benzylcarbamoyl group and a bromophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of phenylbutanoic acid using bromine in the presence of a catalyst.

    Introduction of the benzylcarbamoyl group: This step involves the reaction of the bromophenyl intermediate with benzyl isocyanate under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)butanoic acid: Lacks the benzylcarbamoyl group, making it less versatile in certain applications.

    4-bromophenylacetic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.

    Benzyl 4-bromophenyl ketone: Contains a ketone group instead of a carboxylic acid, leading to different chemical properties and uses.

Uniqueness

4-(benzylcarbamoyl)-3-(4-bromophenyl)butanoic acid is unique due to the presence of both benzylcarbamoyl and bromophenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions with biological molecules, making it valuable in medicinal chemistry and material science.

Properties

IUPAC Name

5-(benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c19-16-8-6-14(7-9-16)15(11-18(22)23)10-17(21)20-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQRKLHXGODAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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